Product packaging for Actinomycin vii(Cat. No.:)

Actinomycin vii

Cat. No.: B1217260
M. Wt: 1283.5 g/mol
InChI Key: XLGPRYUFOGVPMM-UHFFFAOYSA-N
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Description

Classification and Nomenclature within the Actinomycin (B1170597) Series (with specific reference to Actinomycin VII)

The nomenclature of the actinomycin series is based on the differences in the amino acid residues of the pentapeptide side chains. The general structure consists of a 2-aminophenoxazin-3-one chromophore with two pentapeptide lactone rings attached.

This compound is distinguished from other members of the actinomycin family by the specific amino acid sequence within its pentapeptide chains. While closely related to the more commonly known Actinomycin D, there is a critical substitution in the peptide sequence. In Actinomycin D, the pentapeptide chains are composed of L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline. In contrast, This compound (also known as Actinomycin C3 , Actinomycin I3 , or Actinomycin AY1 ) incorporates D-allo-isoleucine in place of D-valine in both of its pentapeptide lactone rings. nih.gov This seemingly minor alteration in a single amino acid residue results in a distinct chemical entity with a unique molecular formula.

CompoundKey Amino Acid DistinctionMolecular Formula
This compound (C3)D-allo-IsoleucineC64H90N12O16fda.gov
Actinomycin DD-ValineC62H86N12O16nih.gov

Historical Trajectories of Actinomycin Research and its Contributions to Molecular Biology

The story of the actinomycins begins in 1940 with the discovery of the first member of this class, Actinomycin A, by Selman Waksman and H. Boyd Woodruff. This discovery was a landmark in the field of antibiotics. However, it was the isolation of Actinomycin D in the 1950s that marked a pivotal moment in both cancer research and molecular biology. researchgate.net It was the first antibiotic to demonstrate significant anti-cancer activity.

The true impact of the actinomycin class on molecular biology stems from the elucidation of its mechanism of action. Researchers discovered that actinomycins, particularly Actinomycin D, exert their cytotoxic effects by intercalating into double-stranded DNA. researchgate.net This process, where the phenoxazone chromophore inserts itself between adjacent guanine-cytosine base pairs, physically obstructs the progression of RNA polymerase along the DNA template. researchgate.net This potent and specific inhibition of transcription provided scientists with an invaluable chemical tool.

The ability to selectively shut down transcription allowed researchers to study the processes of gene expression and regulation in unprecedented detail. By treating cells with Actinomycin D, they could investigate the stability of messenger RNA (mRNA) molecules, the timing of gene activation, and the downstream effects of blocking protein synthesis at the transcriptional level. This made actinomycins, with Actinomycin D at the forefront, fundamental reagents in laboratories around the world, contributing significantly to the foundational understanding of the central dogma of molecular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H90N12O16 B1217260 Actinomycin vii

Properties

Molecular Formula

C64H90N12O16

Molecular Weight

1283.5 g/mol

IUPAC Name

2-amino-1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C64H90N12O16/c1-17-31(7)44-61(86)75-25-19-21-38(75)59(84)71(13)27-40(77)73(15)50(29(3)4)63(88)90-35(11)46(57(82)67-44)69-55(80)37-24-23-33(9)53-48(37)66-49-42(43(65)52(79)34(10)54(49)92-53)56(81)70-47-36(12)91-64(89)51(30(5)6)74(16)41(78)28-72(14)60(85)39-22-20-26-76(39)62(87)45(32(8)18-2)68-58(47)83/h23-24,29-32,35-36,38-39,44-47,50-51H,17-22,25-28,65H2,1-16H3,(H,67,82)(H,68,83)(H,69,80)(H,70,81)

InChI Key

XLGPRYUFOGVPMM-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C

Synonyms

actinomycin VII

Origin of Product

United States

Biosynthetic Pathways and Production of Actinomycin Analogues

Microbial Origin and Fermentation Processes

Actinomycin (B1170597) VII, as part of the broader Actinomycin G complex, is primarily produced by the soil bacterium Streptomyces iakyrus. wikipedia.org This species, belonging to the genus Streptomyces, is a well-known producer of a wide array of secondary metabolites, including many clinically significant antibiotics.

The production of Actinomycin VII is achieved through controlled fermentation of S. iakyrus. In this process, the bacterium is cultured in a nutrient-rich medium under optimized conditions of temperature, pH, and aeration to encourage the expression of the actinomycin biosynthetic genes. The fermentation broth subsequently contains a mixture of related actinomycin compounds, from which this compound can be isolated and purified. The composition of the fermentation products can be influenced by the specific strain of S. iakyrus used and the precise fermentation conditions employed.

Genetic Basis of Biosynthesis: Gene Clusters and Non-Ribosomal Peptide Synthetases (NRPS)

The genetic blueprint for this compound biosynthesis is located within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces iakyrus. researchgate.net A defining feature of this gene cluster is the presence of genes encoding large, multimodular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are responsible for the synthesis of the two pentapeptide lactone chains that are characteristic of the actinomycin structure.

The actinomycin G gene cluster in S. iakyrus is notable for its unique organization. It contains a single gene for Actinomycin Synthetase I (ACMS I) and, remarkably, two copies each of the genes for Actinomycin Synthetase II (ACMS II) and Actinomycin Synthetase III (ACMS III). researchgate.net This duplication of the NRPS genes is a key factor in the generation of the different analogues found in the Actinomycin G complex.

The NRPS modules are organized in a specific sequence that dictates the order of amino acid incorporation into the growing peptide chains. Each module is comprised of several domains, with the adenylation (A) domain being responsible for recognizing and activating a specific amino acid, the thiolation (T) or peptidyl carrier protein (PCP) domain which carries the growing peptide chain, and the condensation (C) domain that catalyzes the formation of the peptide bond.

Gene (in S. iakyrus)Putative Function
acmG1 4-MHA-AMP ligase (ACMS I)
acmG2' NRPS (ACMS II) - Threonine, D-Valine, Proline activating modules
acmG3' NRPS (ACMS III) - Sarcosine, N-methyl-L-valine activating modules
acmG2'' NRPS (ACMS II) - Threonine, D-Valine, Proline activating modules
acmG3'' NRPS (ACMS III) - Sarcosine, N-methyl-L-valine activating modules
acmG4 Tryptophan 2,3-dioxygenase
acmG5' Methyltransferase
acmG6 Kynurenine (B1673888) formamidase
acmG7 3-hydroxykynureninase
acmG8 Hydroxylase
acmG9 Halogenase (Chlorinase)
acmG10' Cytochrome P450 monooxygenase
acmG11' Ferredoxin

This table represents a putative assignment of functions based on sequence homology and experimental data from related actinomycin biosynthetic gene clusters.

Precursor Incorporation and Pathway Elucidation (e.g., Tryptophan and 4-Methyl-3-hydroxyanthranilic acid (4-MHA))

The biosynthesis of this compound begins with the formation of the chromophoric core, 4-methyl-3-hydroxyanthranilic acid (4-MHA). The primary precursor for 4-MHA is the amino acid L-tryptophan, which is diverted from primary metabolism. nih.gov A series of enzymatic reactions, catalyzed by enzymes encoded within the acmG gene cluster, transforms tryptophan into 4-MHA.

The key steps in this conversion are:

Oxidative cleavage of the indole (B1671886) ring of tryptophan by tryptophan 2,3-dioxygenase (encoded by acmG4).

Hydrolysis of the resulting N-formylkynurenine by kynurenine formamidase (encoded by acmG6).

Hydroxylation of kynurenine to 3-hydroxykynurenine.

Methylation of 3-hydroxykynurenine, a step catalyzed by a methyltransferase (encoded by acmG5').

Cleavage of 3-hydroxy-4-methylkynurenine by 3-hydroxykynureninase (encoded by acmG7) to yield 4-MHA.

Once synthesized, 4-MHA is activated by ACMS I and serves as the starter unit for the NRPS machinery. The NRPS assembly lines then sequentially add the five amino acids to form the two pentapeptide chains. The specific amino acids incorporated are determined by the substrate specificity of the adenylation domains within each NRPS module. For this compound, the pentapeptide chains are composed of L-threonine, D-valine, L-proline, sarcosine, and N-methyl-L-valine.

Diversification through Biosynthetic Shunt Pathways

The production of a complex of related actinomycins, including this compound, by S. iakyrus is a result of diversification mechanisms within the biosynthetic pathway. One such mechanism is the presence of duplicated NRPS genes, which can potentially assemble slightly different peptide chains.

Furthermore, "biosynthetic shunt pathways" can divert intermediates from the main biosynthetic route to produce alternative products. A clear example of this is observed when the acmG5' gene, encoding a methyltransferase, is disrupted in S. iakyrus. This disruption completely abolishes the production of the Actinomycin G complex and leads to the accumulation of a different secondary metabolite, phenazinomycin. This demonstrates that a common precursor, likely from the shikimate pathway, can be shunted into an entirely different biosynthetic pathway when a key enzymatic step in actinomycin biosynthesis is blocked. This highlights the metabolic flexibility of Streptomyces and provides a mechanism for the natural generation of chemical diversity.

Molecular Mechanisms of Action of Actinomycins with Relevance to Actinomycin Vii

DNA Intercalation and Binding Specificity

Actinomycin (B1170597) VII, like other actinomycins, functions by intercalating its planar phenoxazone chromophore between adjacent base pairs in the DNA double helix. This intercalation is not random; it exhibits a distinct sequence preference, primarily driven by specific interactions within the DNA's minor groove.

The three-dimensional structure of DNA-actinomycin complexes provides insight into the precise stereochemical interactions governing binding. The core of the actinomycin molecule is a planar phenoxazone ring system, which intercalates between adjacent base pairs, typically GpC nih.govresearchopenworld.comletstalkacademy.comoup.comuah.esrsc.orgnih.govcaltech.edu. Extending from this chromophore are two cyclic pentapeptide lactone rings that occupy the minor groove of the DNA helix plos.orgnih.govoup.comresearchgate.netresearchopenworld.comuah.esrsc.orgoup.comcellsignal.jp. These peptide rings are positioned to form specific hydrogen bonds with the guanine (B1146940) bases, as previously described plos.orgresearchopenworld.comuah.esrsc.org. This intercalation process induces significant structural distortions in the DNA duplex, including unwinding, bending, and in some cases, the flipping out of base pairs nih.govoup.comnih.govoup.com. These structural deformations are integral to the drug's mechanism of action, influencing DNA stability and accessibility to cellular machinery.

Inhibition of Nucleic Acid Synthesis

The binding of Actinomycin VII to DNA serves as a physical impediment to the processes of transcription and replication, thereby inhibiting nucleic acid synthesis.

This compound acts as a potent inhibitor of RNA synthesis by blocking the elongation phase of transcription researchgate.netscbt.comtoku-e.comresearchopenworld.comletstalkacademy.comnih.govnih.govcellsignal.jpapexbt.compatsnap.comontosight.ai. Upon intercalation into DNA, the actinomycin molecule forms a stable complex that prevents the unwinding of the DNA double helix and physically obstructs the progression of RNA polymerase along the template strand nih.govcellsignal.jp. This blockade halts the synthesis of messenger RNA (mRNA) and other RNA molecules, thereby disrupting protein synthesis. The sensitivity of RNA synthesis to actinomycin varies among the different eukaryotic RNA polymerases. Class I transcription, responsible for ribosomal RNA (rRNA) synthesis, is notably the most sensitive, followed by Class II (mRNA synthesis) and then Class III (tRNA and 5S rRNA synthesis) nih.govnih.gov. This differential sensitivity is attributed to factors such as polymerase packing density and the length of the transcribed unit nih.gov. The drug's presence can also lead to the immobilization of transcription-associated proteins, such as CSB, by permanently trapping elongating complexes rupress.org.

Beyond its primary effect on transcription, this compound also interferes with DNA replication plos.orgoup.comresearchgate.nettoku-e.comletstalkacademy.comnih.govnih.govpatsnap.comontosight.aioup.comacs.org. By binding to DNA duplexes, it can directly impede the function of DNA polymerases plos.orgtoku-e.comscbt.com. Furthermore, actinomycin can inhibit enzymes crucial for replication, such as topoisomerase II, which manages DNA supercoiling during replication patsnap.com. Specific studies have also shown that actinomycin inhibits DNA strand transfer reactions catalyzed by viral reverse transcriptases, such as that of HIV-1, by blocking the annealing of DNA products to acceptor templates, thereby preventing the formation of key replication intermediates oup.comacs.org.

Structure Activity Relationship Sar and Analogue Development of Actinomycins

Chromophore Modifications (e.g., N2- and C-7 Substitutions)

Modifications of the phenoxazone ring system, the DNA-intercalating portion of the molecule, have been a significant area of focus in the development of actinomycin (B1170597) analogues. nih.govhirszfeld.pl The primary sites for these modifications have been the 2-amino group and the carbon atom at position 7, although other positions such as 4, 6, and 8 have also been explored. nih.gov

N2-substitutions have been achieved by first converting actinomycin D to 2-deamino-2-chloroactinomycin D, which then serves as an intermediate for the introduction of various amine-containing side chains. nih.gov Similarly, C-7 substitutions have been accomplished using 7-hydroxyactinomycin D as a precursor, allowing for the attachment of different functional groups. nih.gov These chemical strategies have led to the synthesis of a diverse range of N2- and C-7 substituted actinomycin D analogues. nih.gov

Research has shown that careful selection of substituents at these positions can lead to analogues that retain or even exceed the biological activity of the parent compound. nih.gov For instance, N2-3'-amino-n-propyl- and N2-10'-amino-n-decylactinomycin D, as well as 7-methoxy- and 7-ethoxyactinomycin D, have demonstrated potent antitumor activity both in vitro and in vivo. nih.gov These compounds also effectively inhibit cellular RNA and DNA synthesis and maintain a high affinity for binding to DNA. nih.gov Furthermore, the 7-O-(1'-adamantoyl) ester of 7-hydroxyactinomycin D was also identified as a highly effective antitumor agent. nih.gov

Interestingly, some tetracyclic chromophoric analogues, where the 2-amino and 3-oxo functionalities are incorporated into a 1,4-oxazin-2-one or an oxazole (B20620) ring system, have shown improved antitumor activities and a broader dose range compared to actinomycin D. nih.gov These analogues were designed as potential prodrugs and exhibited significantly lower cytotoxicity. nih.gov The most active of these tetracyclic analogues were those that largely preserved the peptide stereochemistry of actinomycin D and either possessed a quinone function or were susceptible to biotransformation. nih.gov

Selected Chromophore-Modified Actinomycin Analogues and Their Reported Activities
AnalogueModification SiteKey Findings
N2-3'-Amino-n-propylactinomycin DN2Effective antitumor agent in vivo and in vitro; strong inhibitor of cellular RNA and DNA synthesis; retains high DNA-binding affinity. nih.gov
N2-10'-Amino-n-decylactinomycin DN2Effective antitumor agent in vivo and in vitro; strong inhibitor of cellular RNA and DNA synthesis; retains high DNA-binding affinity. nih.gov
7-Methoxyactinomycin DC-7Effective antitumor agent in vivo and in vitro; strong inhibitor of cellular RNA and DNA synthesis; retains high DNA-binding affinity. nih.gov
7-Ethoxyactinomycin DC-7Effective antitumor agent in vivo and in vitro; strong inhibitor of cellular RNA and DNA synthesis; retains high DNA-binding affinity. nih.gov
7-O-(1'-adamantoyl) ester of 7-hydroxyactinomycin DC-7Most effective antitumor agent in vivo and in vitro. nih.gov
Tetracyclic chromophoric analoguesChromophore Ring SystemImproved antitumor activities and broader dose range than actinomycin D; 6- to 16-fold less cytotoxic. nih.gov

Cyclic Peptide Moiety Modifications (e.g., Amino Acid Substitutions, Lactone Ring Alterations)

The two cyclic pentapeptide lactone rings of actinomycins play a crucial role in their biological activity, and modifications to these moieties have provided valuable insights into their structure-activity relationships. nih.govhirszfeld.pl The primary approach to altering the peptide portion of the molecule has been the replacement of specific amino acids within the pentapeptide rings. nih.govnih.gov Additionally, the synthesis of derivatives with opened peptide lactone rings has been explored. nih.gov

Nuclear Magnetic Resonance (NMR) studies indicated that these modifications did not significantly alter the solution conformations of the analogues compared to actinomycin D. nih.gov However, their biological activities were notably affected. The replacement of N-methylvaline with N-methylleucine resulted in enhanced DNA binding and comparable in vitro antitumor activity to actinomycin D, but at concentrations approximately 100-fold lower. nih.gov In contrast, the other analogues exhibited weaker DNA binding and lower antimicrobial activities. nih.gov Another modification involved the replacement of both L-threonine residues with L-alpha,beta-diaminopropionic acid, creating a lactam analogue. researchgate.net

The integrity of the lactone rings is also a critical factor for biological activity. mdpi.com The introduction of a lactone function into other molecular scaffolds has been shown to, in many cases, increase antimicrobial activity. researchgate.net

Effects of Amino Acid Substitutions in the Cyclic Peptide Moiety of Actinomycin D
Amino Acid SubstitutionPurpose of ModificationEffect on DNA BindingEffect on Biological Activity
Both N-methylvalines replaced by N-methylleucineInvestigate the role of the N-methylvaline residue.Enhanced binding. nih.govLower antimicrobial activity; comparable in vitro antitumor activity at ~100-fold lower concentrations. nih.gov
Both sarcosines replaced by N-[2-(methoxycarbonyl)ethyl]glycineIntroduce a new functionalizable side chain. nih.govWeaker binding. nih.govLower antimicrobial activity. nih.gov
One or both D-valines replaced by D-threonineIntroduce a new functionalizable side chain. nih.govWeaker binding. nih.govLower antimicrobial activity. nih.gov
Both L-threonines replaced by L-alpha,beta-diaminopropionic acid (lactam analogue)Create a lactam analogue.Not specified.Synthesized as a potential antitumor agent. researchgate.net

Correlation between Structural Features and DNA Binding Affinity

The biological activity of actinomycin D and its analogues is intrinsically linked to their ability to bind to DNA. nih.gov The primary mode of binding involves the intercalation of the planar phenoxazone chromophore between base pairs in the DNA double helix, with a preference for GpC sequences. nih.govoup.com The two cyclic pentapeptide side chains reside in the minor groove of the DNA, further stabilizing the complex. nih.gov

The sequence specificity for GpC sites is attributed to the formation of strong hydrogen bonds between the NH and C=O groups of the threonine residues in the peptide rings and the N3 and N2 positions of the adjacent guanine (B1146940) bases. nih.gov The affinity of actinomycin D for these sites is also modulated by the flanking DNA sequences, which interact with the cyclic pentapeptide lactone rings. nih.gov

Structural modifications to both the chromophore and the peptide moieties can significantly impact DNA binding affinity. Molecular modeling studies have shown that actinomycin D distinguishes between different DNA sequences through a combination of hydrogen bonding and stacking interactions. nih.gov The intermolecular interaction energies calculated for various actinomycin-DNA complexes correlate well with the observed binding preferences. nih.gov

Destabilization of the DNA duplex, for instance through low salt concentrations or high temperatures, has been shown to lead to stronger and faster binding of actinomycin D. oup.com This suggests that major deformations in the DNA duplex may be a prerequisite for the binding of the drug. oup.com Certain analogues with modified chromophores, such as some tetracyclic derivatives, exhibit no binding affinity for extracellular DNA, which may contribute to their lower cytotoxicity. nih.gov

Impact of Structural Modifications on RNA Synthesis Inhibition

A primary mechanism through which actinomycin D exerts its cytotoxic effects is by inhibiting DNA-dependent RNA polymerase, thereby blocking transcription. embopress.org This inhibition of RNA synthesis is a direct consequence of the drug's binding to the DNA template. nih.gov The presence of actinomycin D on the DNA strand physically obstructs the progression of RNA polymerase. embopress.org

The potency of RNA synthesis inhibition by actinomycin analogues is closely tied to their DNA binding affinity. Analogues that retain a high affinity for DNA, such as certain N2- and C-7 substituted derivatives, are also potent inhibitors of cellular RNA synthesis. nih.gov Conversely, modifications that reduce DNA binding affinity would be expected to lead to a corresponding decrease in the inhibition of transcription.

Recent research has established the inhibition of RNA synthesis as a key initial event for the induction of immunogenic cell death (ICD) by certain anticancer agents, including dactinomycin. embopress.org This finding highlights the critical role of transcription inhibition in the therapeutic efficacy of these drugs. embopress.org

Actinomycins As Probes and Tools in Molecular and Cell Biology Research

Applications in Gene Expression Studies

Actinomycin (B1170597) VII is a potent inhibitor of transcription, a fundamental process in gene expression. This inhibitory action makes it an invaluable tool for studying the dynamics of mRNA synthesis and degradation. By arresting the production of new RNA transcripts, researchers can effectively measure the decay rates of existing mRNA molecules, providing insights into gene regulation and post-transcriptional control mechanisms. mskcc.org

The mechanism of action involves the stable binding of Actinomycin VII to DNA, which physically obstructs the progression of RNA polymerases. mskcc.orgyoutube.com This leads to a global shutdown of transcription, although the sensitivity can vary between different RNA polymerases. youtube.com This property is widely exploited in "actinomycin D chase" experiments, a classical technique to determine mRNA half-life.

Furthermore, this compound can be used to investigate the role of specific transcription factors. For instance, studies have shown that Actinomycin D can down-regulate the expression of the stem cell transcription factor SOX2 in breast cancer and glioblastoma models. nih.govmdpi.com In Ewing sarcoma cells, low concentrations of actinomycin D have been observed to preferentially attenuate the expression of NR0B1, a gene regulated by the EWS-FLI1 fusion protein. mednexus.org

A summary of this compound's utility in gene expression studies is presented in the table below.

Application Principle of Action Key Research Findings References
mRNA Stability Assays Inhibition of RNA polymerase, allowing for the measurement of existing mRNA decay rates.A standard method for determining mRNA half-life in various cell types. mskcc.org
Transcription Factor Studies Downregulation of specific gene expression by inhibiting transcription.Demonstrated downregulation of SOX2 in cancer stem cells and preferential inhibition of EWS-FLI1 mediated gene expression. nih.govmdpi.commednexus.org
General Transcription Inhibition Intercalation into DNA, physically blocking RNA polymerase progression.Effective in rapidly shutting down transcription in cultured metazoan cells for experimental purposes. mskcc.orgyoutube.comyoutube.com

Utilization in Cell Cycle Analysis and Proliferation Assays

This compound and its fluorescent analog, 7-aminoactinomycin D (7-AAD), are widely used in the analysis of the cell cycle and in proliferation assays. nih.govresearchgate.net 7-AAD is a fluorescent DNA-binding dye that can be excited by a 488 nm laser, making it compatible with most flow cytometers. nih.gov When cells are fixed and permeabilized, 7-AAD intercalates into the DNA, and the intensity of its fluorescence is proportional to the DNA content of the cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). researchgate.net

The spectral properties of 7-AAD also permit its use in multi-color flow cytometry, enabling simultaneous analysis of the cell cycle and the expression of cell surface markers labeled with other fluorochromes. nih.gov This has been particularly useful in immunology for studying the cell cycle of specific lymphocyte subsets. nih.gov

In addition to its use as a dye, this compound itself can be used to study cell cycle progression. By inhibiting the transcription of genes essential for cell cycle transitions, such as cyclins, this compound can induce cell cycle arrest. semanticscholar.org For example, treatment of osteosarcoma cells with Actinomycin D has been shown to reduce the protein levels of cyclin A, D1, and E, leading to cell cycle arrest and a subsequent decrease in cell proliferation. semanticscholar.org

Technique Compound Used Principle Application References
Flow Cytometry for Cell Cycle Analysis 7-aminoactinomycin D (7-AAD)Stains DNA stoichiometrically, allowing for the quantification of DNA content per cell.Distinguishing between G0/G1, S, and G2/M phases of the cell cycle. nih.govresearchgate.net
Multi-parameter Flow Cytometry 7-aminoactinomycin D (7-AAD)Unique spectral properties allow for combination with other fluorescently labeled antibodies.Simultaneous analysis of cell cycle and cell surface markers in heterogeneous cell populations. nih.gov
Cell Proliferation Assays This compoundInhibition of transcription of key cell cycle regulators (e.g., cyclins).Inducing cell cycle arrest to study the mechanisms of cell proliferation. semanticscholar.org

Role in Apoptosis Detection and Mechanism Elucidation

This compound is a well-established inducer of apoptosis, or programmed cell death, in a variety of cell types. nih.govyoutube.com Its ability to cause DNA damage and inhibit transcription triggers cellular stress responses that can lead to the activation of apoptotic pathways. youtube.comnih.gov The induction of apoptosis by this compound is often dose- and time-dependent. youtube.com

The mechanisms through which this compound induces apoptosis are multifaceted. In some cell lines, it has been shown to stabilize p53, a key tumor suppressor protein, leading to the transcription of pro-apoptotic genes. nih.gov The apoptotic process induced by this compound often involves the activation of caspases, a family of proteases that execute the final stages of apoptosis. nih.govyoutube.com For instance, treatment of aerodigestive tract cancer cells with Actinomycin D resulted in the activation of caspase-3 and the cleavage of its substrate, PARP. youtube.com

The fluorescent derivative, 7-aminoactinomycin D (7-AAD), is also a valuable tool for the detection of apoptotic cells. semanticscholar.org In flow cytometry, 7-AAD can be used in conjunction with Annexin V to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com Viable cells exclude the dye, while cells with compromised membrane integrity, a feature of late apoptosis and necrosis, will stain positive for 7-AAD. semanticscholar.orgmdpi.com This method provides a rapid and quantitative assessment of apoptosis in a cell population. semanticscholar.org

Application Compound Mechanism/Principle Key Findings References
Induction of Apoptosis This compoundDNA damage and transcriptional inhibition leading to cellular stress.Induces apoptosis in various cancer cell lines. nih.govyoutube.com
Mechanism Elucidation This compoundActivation of p53 and caspase pathways.Apoptosis induction is often p53-dependent and involves caspase activation. nih.gov
Detection of Apoptotic Cells 7-aminoactinomycin D (7-AAD)A fluorescent DNA intercalator that is excluded by live cells but stains late apoptotic and necrotic cells.Used in flow cytometry with Annexin V to quantify different stages of cell death. semanticscholar.orgmdpi.com

Investigative Tools for DNA Structure and Dynamics

The interaction of this compound with DNA is a subject of intense research, and the compound itself has become a tool to probe DNA structure and dynamics. frontiersin.orgnih.gov this compound intercalates into double-stranded DNA, primarily at GpC sequences. This intercalation is driven by the insertion of its planar phenoxazone ring between the DNA base pairs, while its two cyclic pentapeptide side chains fit into the minor groove. frontiersin.org

This binding event induces significant conformational changes in the DNA helix. Studies have shown that the binding of Actinomycin D can cause a sharp bend in the DNA, unwinding of the helix, and in some cases, even nucleotide flipping. These structural alterations can be investigated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Single-molecule techniques, such as force spectroscopy using optical tweezers, have provided unprecedented insights into the dynamics of this compound-DNA interactions. frontiersin.org These studies have allowed for the quantification of the binding kinetics and thermodynamics as a function of applied force, revealing the structural dynamics of DNA that govern the binding process. frontiersin.org Furthermore, atomic force microscopy (AFM) has been used to visualize the bending angles induced by Actinomycin D on the DNA double helix. nih.gov

Technique Focus of Investigation Key Findings References
X-ray Crystallography and NMR Structural basis of this compound-DNA interaction.Reveals intercalation at GpC sites and significant conformational changes in DNA, including bending and nucleotide flipping.
Force Spectroscopy (Optical Tweezers) Kinetics and thermodynamics of DNA binding.Allows for the characterization of binding properties as a function of applied force to a single DNA molecule. frontiersin.org
Atomic Force Microscopy (AFM) Visualization of DNA structural changes.Measures the bending angle distribution introduced by Actinomycin D on the DNA double-helix. nih.gov

Applications in Studying Quorum Sensing and Biofilm Formation Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This system often regulates virulence factors and biofilm formation, making it a target for antimicrobial strategies. This compound has emerged as a potent inhibitor of QS and biofilm formation in several pathogenic bacteria.

In Pseudomonas aeruginosa, Actinomycin D has been shown to significantly inhibit motility and reduce the production of multiple virulence factors, including pyocyanin, protease, and rhamnolipid. It also downregulates the expression of key QS-related genes such as lasI and rhlI. Similarly, in Aeromonas hydrophila, Actinomycin D inhibits biofilm formation and down-regulates the expression of genes encoding QS systems.

The anti-biofilm activity of this compound has also been demonstrated against Gram-positive bacteria like Staphylococcus epidermidis and Staphylococcus aureus. In S. epidermidis, Actinomycin D was found to downregulate the ica (B1672459) locus, leading to reduced production of polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix. Microscopic analyses have confirmed that treatment with Actinomycin D results in looser and thinner biofilm structures.

Bacterial Species Effect of this compound Mechanism of Action References
Pseudomonas aeruginosa Inhibition of virulence factors and biofilm formation.Downregulation of QS-related genes (lasI, rhlI).
Aeromonas hydrophila Inhibition of biofilm formation.Downregulation of genes encoding QS systems.
Staphylococcus epidermidis Inhibition of biofilm formation.Downregulation of the ica locus and reduced PIA production.
Staphylococcus aureus Inhibition of biofilm formation.Inhibition of slime production.

Insights into Epithelial-Mesenchymal Transition (EMT) Mechanisms

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype with increased migratory and invasive properties. EMT plays a crucial role in embryonic development, wound healing, and cancer metastasis. semanticscholar.org

Recent studies have highlighted the potential of actinomycin compounds to interfere with EMT. Specifically, Actinomycin V, an analog of Actinomycin D, has been shown to inhibit the migration and invasion of human breast cancer cells by suppressing EMT. nih.gov This effect is mediated through the downregulation of the key EMT-inducing transcription factors, Snail and Slug. nih.gov The reduction in Snail and Slug expression leads to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal markers N-cadherin and vimentin. nih.gov

The expression of Snail and Slug is critical for the repression of E-cadherin, a cornerstone of epithelial cell-cell adhesion. nih.gov The loss of E-cadherin is a hallmark of EMT. By decreasing the levels of Snail and Slug, Actinomycin V effectively reverses the EMT process, thereby reducing the migratory and invasive capacity of cancer cells. nih.gov These findings suggest that actinomycins can serve as valuable tools for investigating the molecular mechanisms underlying EMT and may offer therapeutic potential in targeting cancer metastasis. nih.gov

Compound Cell Line Effect on EMT Markers Mechanism References
Actinomycin V Human breast cancer (MDA-MB-231)↑ E-cadherin, ↓ N-cadherin, ↓ VimentinDownregulation of Snail and Slug protein expression. nih.gov

Molecular and Cellular Mechanisms of Resistance to Actinomycins

Alterations in Drug Accumulation: Efflux Pump Mechanisms

One of the most prevalent mechanisms of resistance to actinomycins is the decreased intracellular concentration of the drug, which prevents it from reaching its therapeutic target in sufficient amounts. This is primarily accomplished by the overexpression of specific transmembrane proteins belonging to the ATP-binding cassette (ABC) transporter superfamily. nih.gov These proteins function as energy-dependent efflux pumps, actively expelling a wide range of structurally diverse compounds, including many chemotherapeutic agents, from the cell. nih.govfrontiersin.orgscirp.org

The most prominent of these transporters in actinomycin (B1170597) resistance is P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene. nih.govnih.govdroracle.ai P-gp is a major contributor to the multidrug resistance (MDR) phenotype in cancer cells. nih.govdroracle.ai Studies have confirmed that actinomycins, such as Actinomycin D, are substrates for P-gp, and its overexpression leads to reduced drug accumulation and subsequent resistance. nih.govumkc.eduscispace.com

Other ABC transporters also contribute to this resistance mechanism. The Multidrug Resistance-Associated Protein 1 (MRP1), encoded by the ABCC1 gene, is another important efflux pump capable of transporting a broad array of anticancer drugs. nih.govdntb.gov.ua Research indicates that Actinomycin D is a substrate for MRP1, although perhaps to a lesser extent than for P-gp. scispace.comnih.gov Additionally, the Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is a key transporter implicated in the resistance to various chemotherapeutic agents, and its broad substrate specificity makes it a likely contributor to actinomycin efflux. nih.govresearchgate.net

Efflux PumpGeneFunction in Actinomycin Resistance
P-glycoprotein (P-gp)ABCB1 (MDR1)Acts as a primary efflux pump for actinomycins, significantly reducing their intracellular concentration. nih.govumkc.edu
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Contributes to the transport of actinomycins out of the cell, leading to decreased drug efficacy. scispace.com
Breast Cancer Resistance Protein (BCRP)ABCG2Potentially involved in actinomycin efflux due to its role in multidrug resistance and broad substrate range. nih.govresearchgate.net

Target Modifications and Compensatory Pathways

While reducing drug accumulation is a primary defense, cancer cells can also develop resistance by altering the molecular target of actinomycins or by activating compensatory signaling pathways that counteract the drug's cytotoxic effects. The main mechanism of action for actinomycins is the intercalation into DNA, which subsequently inhibits transcription by preventing RNA synthesis. wikipedia.org

Resistance can occur through modifications of the drug's target site. This can involve structural changes in enzymes that interact with DNA, such as topoisomerases, or alterations in the chromatin structure that may hinder the ability of actinomycin to bind to DNA. researchgate.netresearchgate.net For example, while early studies in bacteria pointed towards altered cell permeability rather than changes in DNA binding, in cancer cells, modifications to target enzymes remain a plausible resistance mechanism. nih.gov

More commonly, cancer cells bypass the drug's effects by activating pro-survival and anti-apoptotic signaling pathways. youtube.com Even when actinomycin reaches its target and induces a damage signal, these compensatory pathways can override the command for cell death. For instance, activation of the PI3K/Akt/mTOR signaling pathway is a well-known mechanism that promotes cell survival and confers resistance to a wide range of chemotherapies. nih.govmdpi.com Similarly, the activation of transcription factors like NF-κB can lead to the upregulation of anti-apoptotic proteins, effectively neutralizing the cell-killing effects of the drug. nih.gov Studies have also shown that Actinomycin D can trigger the extrinsic pathway of apoptosis, and resistance could theoretically arise from defects in this pathway. nih.gov

Genetic and Epigenetic Factors in Resistance Development

The development of the resistance mechanisms described above is driven by stable changes in the cancer cell's genome and epigenome. These alterations can be heritable from one cell generation to the next, leading to the selection and expansion of a drug-resistant tumor population. oup.comnih.gov

Genetic factors play a crucial role. Gene amplification is a common mechanism where the copy number of a specific gene is increased. oup.com A classic example in actinomycin resistance is the amplification of the ABCB1 (MDR1) gene, which leads to the significant overexpression of P-glycoprotein and a potent drug efflux capacity. nih.gov Spontaneous mutations in the genes encoding drug targets or signaling proteins can also alter their function and contribute to resistance. nih.gov Furthermore, genetic polymorphisms, such as single nucleotide polymorphisms (SNPs) in ABC transporter genes like ABCB1 and ABCC2, have been shown to influence the pharmacokinetics of Actinomycin D, which can affect drug efficacy and resistance. scispace.com

Epigenetic modifications, which alter gene expression without changing the DNA sequence itself, are also key drivers of drug resistance. mdpi.com These changes include DNA methylation and histone modifications. frontiersin.org For instance, the promoter regions of genes encoding efflux pumps like ABCB1 can become hypomethylated (a decrease in DNA methylation), leading to increased gene transcription and higher levels of the transporter protein. frontiersin.org Conversely, epigenetic silencing of tumor suppressor genes can contribute to a more aggressive and drug-resistant phenotype. nih.gov

FactorMechanismConsequence in Actinomycin Resistance
Genetic Gene Amplification (e.g., ABCB1)Leads to significant overexpression of efflux pumps like P-glycoprotein, increasing drug removal from the cell. nih.gov
Genetic Polymorphisms (SNPs)Can alter the activity and expression of drug transporters, affecting drug clearance and efficacy. scispace.com
Epigenetic DNA HypomethylationIncreases the expression of resistance-related genes, such as those for efflux pumps, by making them more accessible for transcription. frontiersin.org
MicroRNA (miRNA) DysregulationAlters the expression of multiple genes involved in drug transport, cell survival, and apoptosis, contributing to a resistant state. nih.govmdpi.com

Advanced Research Methodologies Applied to Actinomycins

Spectroscopic and Biophysical Characterization of Actinomycin (B1170597) VII-DNA Interactions

The interaction between Actinomycin VII and DNA is fundamental to its biological activity. Spectroscopic and biophysical techniques provide detailed insights into the nature of this binding.

UV-Visible Spectroscopy: this compound, like other actinomycins, possesses a phenoxazinone chromophore that absorbs light in the visible spectrum. Changes in its UV-Vis absorption spectrum upon binding to DNA can indicate intercalation or other forms of interaction. These spectral shifts are sensitive to the binding environment and can be used to determine binding constants and stoichiometry. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to study the conformational changes induced in DNA upon binding with this compound. The characteristic CD signals of DNA, such as the B-form helix signature, are altered in the presence of intercalating agents. Changes in the CD spectrum can reveal information about the mode of binding and the structural integrity of the DNA-protein complex. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information about both this compound and its DNA complexes. By analyzing the chemical shifts and coupling constants of the nuclei (¹H, ¹³C, ¹⁵N), researchers can determine the precise binding site, orientation, and conformational dynamics of this compound within the DNA helix. This technique is invaluable for understanding the molecular basis of DNA recognition. wikipedia.org

X-ray Crystallography: X-ray crystallography allows for the determination of the three-dimensional atomic structure of this compound bound to DNA. This technique provides definitive evidence of intercalation, revealing how the planar chromophore inserts between DNA base pairs and how the peptide side chains interact with the DNA grooves. The crystal structure of actinomycin D, a related compound, bound to DNA has been resolved, offering a template for understanding this compound's binding mode. rsc.org

Computational Modeling and Molecular Dynamics Simulations

Computational approaches complement experimental data by providing atomic-level insights into the binding mechanisms and dynamic behavior of this compound.

Molecular Docking: Docking studies predict the preferred binding orientation and affinity of this compound to DNA sequences. These simulations help identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations track the temporal evolution of the this compound-DNA complex, revealing the dynamic nature of binding. These simulations can illustrate how the molecule moves and adapts within the DNA groove, the stability of the complex over time, and the conformational changes in both the drug and the DNA. Such simulations are crucial for understanding the kinetics and thermodynamics of the interaction and for predicting the effects of structural modifications on binding. asm.org

Genomic and Transcriptomic Approaches in Biosynthesis and Mechanism Studies

Understanding the biosynthesis of this compound and its molecular mechanisms involves analyzing its genetic underpinnings and gene expression patterns.

Genomic Analysis and Gene Cluster Identification: The biosynthesis of actinomycins is orchestrated by large gene clusters found in Streptomyces and related bacteria. Genomic sequencing and analysis of these clusters have identified genes encoding non-ribosomal peptide synthetases (NRPS), tailoring enzymes, and regulatory proteins responsible for assembling the actinomycin molecule. wikipedia.orgrsc.orgnih.gov For this compound, identifying its specific biosynthetic gene cluster allows for the characterization of the enzymes involved in producing its unique peptide side chains and chromophore. rsc.org

Transcriptomic Studies: Transcriptomic approaches, such as RNA sequencing (RNA-Seq), can be used to study gene expression profiles during the production of this compound. This helps in identifying regulatory genes and understanding how environmental factors or genetic modifications influence the biosynthesis and yield of the compound. By comparing gene expression levels under different conditions, researchers can elucidate metabolic pathways and identify bottlenecks in production. nih.govscbt.comcaymanchem.comagscientific.com

Flow Cytometry and Advanced Microscopy Techniques for Cellular Analysis

This compound, particularly its derivative 7-Aminoactinomycin D (7-AAD), is widely used in cellular analysis due to its fluorescent properties and its ability to interact with DNA.

Flow Cytometry: 7-AAD is a cell-impermeant fluorescent dye commonly used to distinguish between viable and non-viable cells. It selectively binds to DNA in cells with compromised cell membranes, indicating cell death. Its excitation and emission spectra (excitation at 488, 546, and 578 nm; emission at 650 nm) allow for its use in multi-color flow cytometry with minimal spectral overlap with other common probes like FITC. It is also utilized in evaluating apoptosis and cell-mediated cytotoxicity. caymanchem.com

Advanced Microscopy: Techniques such as fluorescence microscopy and confocal microscopy can visualize the cellular localization and distribution of this compound or its fluorescent analogs. These methods allow researchers to observe how the compound enters cells, where it accumulates, and how it interacts with cellular structures, particularly the nucleus and DNA. caymanchem.com The ability to stain DNA in fixed and permeabilized cells makes it a valuable tool for nuclear morphology studies and DNA content analysis.

Q & A

Q. What are the critical parameters for ensuring the stability of Actinomycin VII in experimental settings?

Stability depends on controlling environmental factors such as temperature (e.g., storage at –80°C), pH (neutral buffers preferred), and protection from light. Use spectrophotometric assays (e.g., UV-Vis at 440 nm) to monitor degradation. Include negative controls in each experiment to validate compound integrity .

Q. How should researchers design dose-response experiments for this compound to evaluate its cytotoxic effects?

  • Step 1 : Define the concentration range using preliminary trials (e.g., 0.1–100 nM).
  • Step 2 : Use a logarithmic scale for dose increments to capture threshold effects.
  • Step 3 : Pair with viability assays (MTT or Annexin V/PI staining) and include triplicates to account for biological variability.
  • Step 4 : Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to distinguish significance between doses .

Q. What methodologies are recommended for validating this compound’s mechanism of action in transcription inhibition?

Combine RNA polymerase II inhibition assays (e.g., electrophoretic mobility shift assays) with transcriptomic profiling (RNA-seq). Cross-validate results using CRISPR-Cas9 knockouts of target genes and compare with historical data from actinomycin D studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s selectivity across cell lines be systematically resolved?

  • Approach 1 : Perform meta-analysis of published datasets to identify confounding variables (e.g., cell cycle synchronization methods).
  • Approach 2 : Replicate experiments under standardized conditions (e.g., serum-free media, matched passage numbers).
  • Approach 3 : Use multi-omics integration (proteomics and metabolomics) to identify off-target pathways .

Q. What strategies optimize this compound’s bioavailability in in vivo models without compromising toxicity thresholds?

  • Strategy 1 : Employ pharmacokinetic modeling to adjust dosing intervals (e.g., Q48h vs. Q72h).
  • Strategy 2 : Use nano-encapsulation to enhance tissue penetration.
  • Strategy 3 : Monitor renal/hepatic clearance via LC-MS/MS and correlate with histopathology .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Method 1 : Validate in vitro assays using 3D organoid models to mimic in vivo microenvironments.
  • Method 2 : Conduct longitudinal studies in animal models with biomarker tracking (e.g., circulating tumor DNA).
  • Method 3 : Apply Bayesian statistics to reconcile differences in effect sizes .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in this compound studies when sharing raw data?

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Deposit raw spectra, sequencing reads, and dose-response curves in repositories like Zenodo or GEO.
  • Include detailed metadata (e.g., instrument calibration logs, batch numbers) .

Q. How should researchers document experimental uncertainties in this compound’s IC50 values?

Report confidence intervals (e.g., 95% CI) and standard deviations from ≥3 independent replicates. Use error-propagation formulas when calculating derived parameters (e.g., Hill coefficients) .

Ethical and Reporting Standards

Q. What ethical considerations apply when using this compound in studies involving primary human tissues?

  • Obtain informed consent for tissue use, specifying research purposes.
  • Anonymize donor data and adhere to institutional review board (IRB) protocols.
  • Disclose conflicts of interest (e.g., funding from biotech entities) .

Q. How can researchers avoid redundancy when publishing this compound findings across multiple papers?

  • Clearly delineate novel contributions in cover letters (e.g., new synthetic routes or mechanistic insights).
  • Cite prior work transparently and avoid fragmented reporting of incremental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.